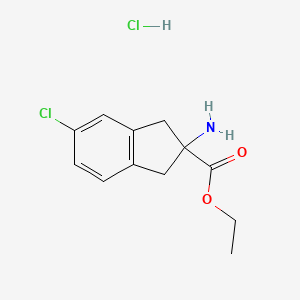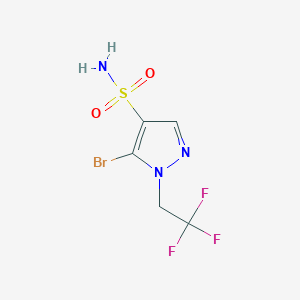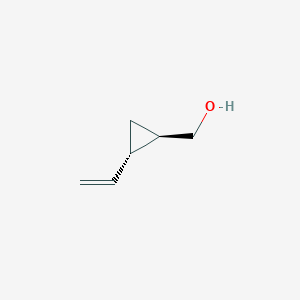![molecular formula C16H20N4O3S B2356619 1-(4-(6-Nitrobenzo[d]thiazol-2-yl)pipérazin-1-yl)pentan-1-one CAS No. 357652-04-1](/img/structure/B2356619.png)
1-(4-(6-Nitrobenzo[d]thiazol-2-yl)pipérazin-1-yl)pentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one is a complex organic compound that features a benzothiazole ring, a piperazine moiety, and a pentanone chain
Applications De Recherche Scientifique
1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules can be studied to understand its potential as a drug candidate.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
- The primary target of this compound is not explicitly mentioned in the available literature. However, benzothiazole derivatives often exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
- For example, some benzothiazole-based compounds have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics and cell division .
Target of Action
Mode of Action
Result of Action
Analyse Biochimique
Biochemical Properties
The biochemical properties of 1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one are largely derived from its benzothiazole core. Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity, suggesting that they may interact with enzymes, proteins, and other biomolecules involved in the biochemical pathways of Mycobacterium tuberculosis .
Cellular Effects
In cellular contexts, 1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one and its derivatives may influence various cellular processes. For instance, benzothiazole derivatives have been found to exhibit anti-inflammatory properties, suggesting that they may influence cell signaling pathways related to inflammation .
Molecular Mechanism
Benzothiazole derivatives have been found to inhibit COX-1, an enzyme involved in the inflammatory response . This suggests that 1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one may exert its effects at the molecular level through similar mechanisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one typically involves the condensation of 6-nitrobenzo[d]thiazol-2-amine with a suitable aryl benzaldehyde in ethanol, using a catalytic amount of glacial acetic acid . This reaction forms N-benzylidene-6-nitrobenzo[d]thiazol-2-amine, which is then further reacted with piperazine and pentanone derivatives under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group, altering the compound’s properties.
Substitution: The benzothiazole ring and piperazine moiety can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(piperidin-1-yl)ethylamino)benzamides
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(morpholino)ethylamino)benzamides
Uniqueness
1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one is unique due to its specific combination of a benzothiazole ring, piperazine moiety, and pentanone chain. This structure imparts unique chemical and biological properties, making it a valuable compound for research and development .
Propriétés
IUPAC Name |
1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-2-3-4-15(21)18-7-9-19(10-8-18)16-17-13-6-5-12(20(22)23)11-14(13)24-16/h5-6,11H,2-4,7-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSITMFGYASOFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
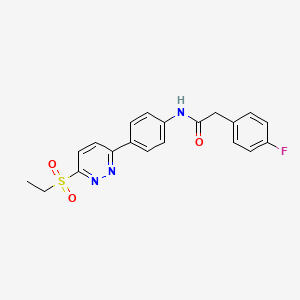

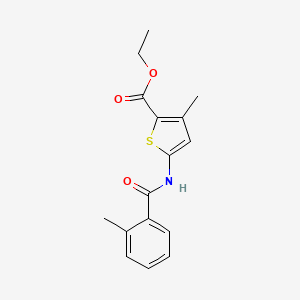
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2356543.png)
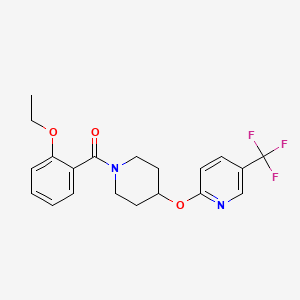

![Tert-butyl N-[(3-bromo-6-chloropyridin-2-yl)methyl]carbamate](/img/structure/B2356547.png)
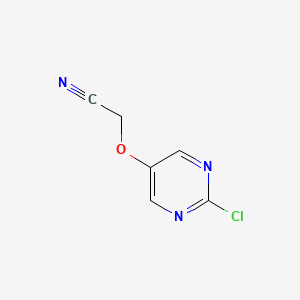
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2356550.png)
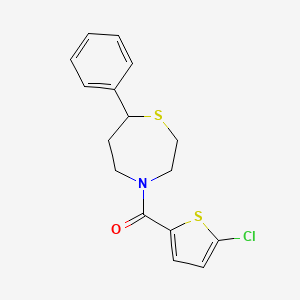
![3-(Tert-butyl)-6-((((4-methoxyphenyl)amino)thioxomethyl)amino)-1-methylindeno[2,3-D]pyrazol-4-one](/img/structure/B2356554.png)
